4-(5-Methyl-1H-imidazol-1-YL)phenol
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Overview
Description
4-(5-Methyl-1H-imidazol-1-YL)phenol is an organic compound that belongs to the class of phenylimidazoles. These compounds are characterized by a benzene ring linked to an imidazole ring through a carbon-carbon or carbon-nitrogen bond. The compound has a molecular formula of C10H10N2O and a molecular weight of 174.20 g/mol
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-Methyl-1H-imidazol-1-YL)phenol typically involves the condensation of 1H-imidazole with 4-chloromethylphenol. This reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include the use of solvents such as methanol or ethanol, and the reaction is typically conducted at elevated temperatures to facilitate the condensation process .
Industrial Production Methods
In industrial settings, the production of this compound may involve more advanced techniques such as continuous flow synthesis. This method allows for the efficient and scalable production of the compound by continuously feeding reactants into a reactor and continuously removing the product. This approach can improve yield and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
4-(5-Methyl-1H-imidazol-1-YL)phenol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents such as sodium borohydride.
Substitution: The phenolic hydroxyl group can undergo substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Reagents such as alkyl halides and acyl chlorides are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce various substituted phenols.
Scientific Research Applications
4-(5-Methyl-1H-imidazol-1-YL)phenol has a wide range of scientific research applications:
Biology: The compound is used in biological assays to study enzyme activity and protein interactions.
Medicine: It has potential therapeutic applications, including as an antimicrobial and anticancer agent.
Industry: The compound is used in the production of pharmaceuticals, agrochemicals, and other industrial products.
Mechanism of Action
The mechanism of action of 4-(5-Methyl-1H-imidazol-1-YL)phenol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, altering their activity and function. For example, it may inhibit the activity of certain enzymes involved in microbial growth, leading to its antimicrobial effects . Additionally, its interaction with cellular pathways can induce apoptosis in cancer cells, contributing to its anticancer properties .
Comparison with Similar Compounds
Similar Compounds
1-(4-Hydroxyphenyl)imidazole: This compound is structurally similar but lacks the methyl group on the imidazole ring.
4-(1H-Imidazol-1-yl)phenol: Another similar compound with a different substitution pattern on the imidazole ring.
Uniqueness
4-(5-Methyl-1H-imidazol-1-YL)phenol is unique due to the presence of the methyl group on the imidazole ring, which can influence its chemical reactivity and biological activity. This structural feature may enhance its binding affinity to certain molecular targets, making it more effective in specific applications.
Properties
CAS No. |
68337-62-2 |
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Molecular Formula |
C10H10N2O |
Molecular Weight |
174.20 g/mol |
IUPAC Name |
4-(5-methylimidazol-1-yl)phenol |
InChI |
InChI=1S/C10H10N2O/c1-8-6-11-7-12(8)9-2-4-10(13)5-3-9/h2-7,13H,1H3 |
InChI Key |
STZDOOANZJZCRW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=CN1C2=CC=C(C=C2)O |
Origin of Product |
United States |
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